molecular formula C7H11F3O2 B1480464 (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol CAS No. 2091636-03-0

(4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol

Cat. No.: B1480464
CAS No.: 2091636-03-0
M. Wt: 184.16 g/mol
InChI Key: CGTHJIQAKPKPDH-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of a trifluoromethyl group attached to a tetrahydropyran ring, which is further substituted with a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of a suitable tetrahydropyran derivative with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)aldehyde or (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)carboxylic acid .

Scientific Research Applications

(4-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol distinguishes it from other similar compounds. This group imparts unique chemical properties such as increased stability and lipophilicity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[4-(trifluoromethyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c8-7(9,10)6(5-11)1-3-12-4-2-6/h11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTHJIQAKPKPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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